molecular formula C11H12N2 B2579678 2,3,4-Trimethyl-1,8-naphthyridine CAS No. 2256059-99-9

2,3,4-Trimethyl-1,8-naphthyridine

Cat. No.: B2579678
CAS No.: 2256059-99-9
M. Wt: 172.231
InChI Key: AOFCFXXNZZZQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, and methyl groups at positions 2, 3, and 4. The presence of these methyl groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or reduced naphthyridine derivatives.

    Substitution: Formation of halogenated naphthyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three methyl groups, which enhance its stability and reactivity compared to other naphthyridine derivatives. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

IUPAC Name

2,3,4-trimethyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCFXXNZZZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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